4-(Methyl(tetrahydro-2H-pyran-4-yl)amino)-3-nitrobenzenesulfonamide
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Overview
Description
4-(Methyl(tetrahydro-2H-pyran-4-yl)amino)-3-nitrobenzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a tetrahydro-2H-pyran ring, a nitro group, and a sulfonamide group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methyl(tetrahydro-2H-pyran-4-yl)amino)-3-nitrobenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-nitrobenzenesulfonyl chloride with 4-(methylamino)tetrahydro-2H-pyran in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Methyl(tetrahydro-2H-pyran-4-yl)amino)-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Reduction: 4-(Methyl(tetrahydro-2H-pyran-4-yl)amino)-3-aminobenzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
4-(Methyl(tetrahydro-2H-pyran-4-yl)amino)-3-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Mechanism of Action
The mechanism of action of 4-(Methyl(tetrahydro-2H-pyran-4-yl)amino)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. The nitro group plays a crucial role in this inhibition by forming strong interactions with the enzyme’s active site residues .
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)tetrahydro-2H-pyran-4-yl]methanol: Similar structure but lacks the nitro and sulfonamide groups.
(4-[(Methylamino)methyl]tetrahydro-2H-pyran-4-yl)methanol: Similar structure but lacks the nitro group.
Uniqueness
4-(Methyl(tetrahydro-2H-pyran-4-yl)amino)-3-nitrobenzenesulfonamide is unique due to the presence of both the nitro and sulfonamide groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C12H17N3O5S |
---|---|
Molecular Weight |
315.35 g/mol |
IUPAC Name |
4-[methyl(oxan-4-yl)amino]-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C12H17N3O5S/c1-14(9-4-6-20-7-5-9)11-3-2-10(21(13,18)19)8-12(11)15(16)17/h2-3,8-9H,4-7H2,1H3,(H2,13,18,19) |
InChI Key |
FCADBWQGMVYWMJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCOCC1)C2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
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